molecular formula C10H9N5 B1528714 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile CAS No. 1339553-89-7

6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Cat. No. B1528714
M. Wt: 199.21 g/mol
InChI Key: BKMSFDUVCGFXHO-UHFFFAOYSA-N
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Description

“6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1339553-89-7. It has a molecular weight of 199.21 and its IUPAC name is 6-(3-amino-4-methyl-1H-pyrazol-1-yl)nicotinonitrile . It is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the utility of pyrazole-pyridine derivatives as precursors in the synthesis of a wide range of polyfunctionally substituted heterocycles. These compounds serve as building blocks for creating more complex molecules such as pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrenes through various cyclization reactions. This capability demonstrates their significance in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (A. Aly, 2006).

Molecular Docking and Antimicrobial Activity

Derivatives of pyridine-pyrazole have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. These compounds have been subjected to in silico molecular docking screenings to assess their binding energies with target proteins, indicating their potential as leads for drug development. The antimicrobial activity against various pathogens suggests their use in developing new therapeutic agents (E. M. Flefel et al., 2018).

Corrosion Inhibition

Pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The synthesis of these compounds using ultrasound-assisted methods and their evaluation through electrochemical techniques demonstrate their effectiveness in protecting metal surfaces. This application is crucial for industries dealing with corrosion management, offering a cost-effective and efficient solution for extending the lifespan of metal structures (A. Dandia et al., 2013).

Spectroscopic and Structural Analysis

The compound and its derivatives have been subjects of detailed spectroscopic and structural analyses to understand their physicochemical properties. Studies involving FT-IR, NMR, and X-ray crystallography provide insights into the molecular structure, vibrational spectra, and potential tautomeric forms. These investigations are fundamental for designing compounds with desired physical and chemical properties, applicable in various fields of chemistry and material science (Khaled Bahgat et al., 2009).

properties

IUPAC Name

6-(3-amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMSFDUVCGFXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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